
m-PEG25-Hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-PEG25-Hydrazide: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound has a molecular formula of C₅₂H₁₀₆N₂O₂₆ and a molecular weight of 1175.40.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG25-Hydrazide involves the reaction of polyethylene glycol with hydrazine. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a reactive intermediate, such as a tosylate or mesylate.
Reaction with Hydrazine: The activated polyethylene glycol is then reacted with hydrazine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using suitable reagents.
Controlled Reaction: The activated polyethylene glycol is reacted with hydrazine in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: m-PEG25-Hydrazide can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding oxides.
Reduction: The compound can also undergo reduction reactions, where the hydrazide group is reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry: m-PEG25-Hydrazide is used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation studies.
Biology: The compound is used in biological research to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: In medical research, this compound is used to develop novel therapeutic agents that target and degrade disease-causing proteins.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and in the biotechnology industry for the production of protein-based therapeutics.
作用机制
m-PEG25-Hydrazide functions as a linker in PROTACs, which are designed to bring target proteins into proximity with E3 ubiquitin ligases. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include specific proteins that are involved in disease processes, and the pathways involved include the ubiquitin-proteasome system.
相似化合物的比较
m-PEG-NHS Ester: Another PEG-based linker used in the synthesis of PROTACs.
m-PEG-Azide: A PEG-based linker with an azide functional group used in click chemistry.
m-PEG-Maleimide: A PEG-based linker with a maleimide functional group used in bioconjugation.
Uniqueness: m-PEG25-Hydrazide is unique due to its hydrazide functional group, which allows for specific reactions and applications in the synthesis of PROTACs. Its ability to form stable linkages with both E3 ubiquitin ligases and target proteins makes it a valuable tool in targeted protein degradation research.
属性
分子式 |
C52H106N2O26 |
|---|---|
分子量 |
1175.4 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C52H106N2O26/c1-56-4-5-58-8-9-60-12-13-62-16-17-64-20-21-66-24-25-68-28-29-70-32-33-72-36-37-74-40-41-76-44-45-78-48-49-80-51-50-79-47-46-77-43-42-75-39-38-73-35-34-71-31-30-69-27-26-67-23-22-65-19-18-63-15-14-61-11-10-59-7-6-57-3-2-52(55)54-53/h2-51,53H2,1H3,(H,54,55) |
InChI 键 |
LWSMOYWOJHZYSE-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
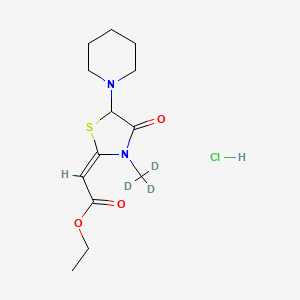
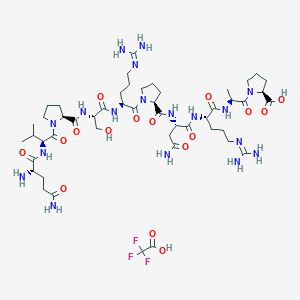
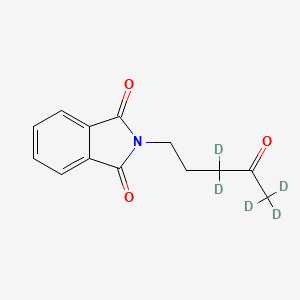
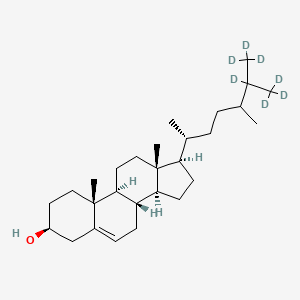
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
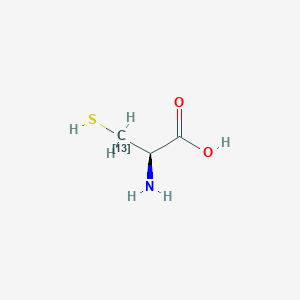
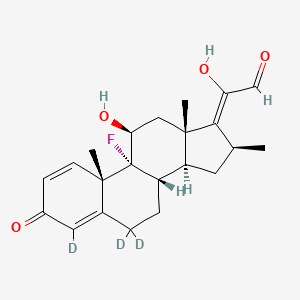

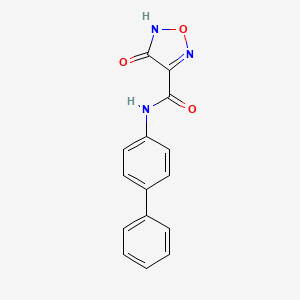
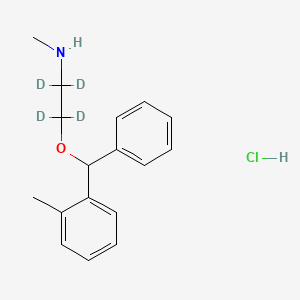
![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
